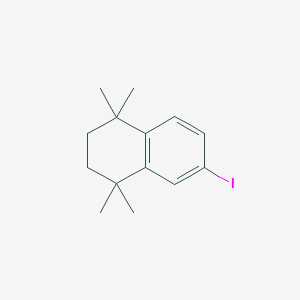

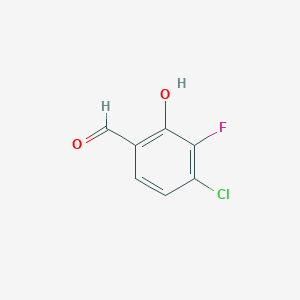

![molecular formula C6H9Cl2N3S B2502999 Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride CAS No. 1803588-10-4](/img/structure/B2502999.png)

Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride is a chemical compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are of significant interest due to their diverse pharmacological properties, including potential cardiovascular and anticancer activities .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazol-5-ylmethanamine derivatives has been achieved through various methods. One approach involves a one-pot, four-component reaction using 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides in the presence of ammonium chloride, yielding moderate to good yields . Another method reported the synthesis of imidazo[2,1-b]thiazoles by reacting (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles, which also showed potential anticancer activity . Additionally, the synthesis of related imidazo[2,1-b]thiazole derivatives has been achieved using thiamine hydrochloride as a catalyst in water, highlighting an environmentally benign approach .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazol-5-ylmethanamine derivatives has been characterized by various techniques. For instance, the crystal structure of a related compound, 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, was determined using single-crystal X-ray diffraction, revealing planar rings and specific dihedral angles . Molecular modeling studies have also been undertaken to describe the binding properties of these compounds at the molecular level .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazol-5-ylmethanamine derivatives participate in various chemical reactions. For example, they have been used as scaffolds for the synthesis of dihydropyridines with selective cardiodepressant activity . They also react with amines or hydrazines to give amides or hydrazides, which can be further condensed with aromatic aldehydes to form hydrazones .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazol-5-ylmethanamine derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, stability, and reactivity. For instance, the introduction of chloro substitution in the imidazole ring and a formyl group at the C-5 position increased the anti-inflammatory and analgesic activity of synthesized compounds . The compounds' crystal structures and interactions, such as hydrogen bonding and π-π interactions, also contribute to their physical properties .

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride has been explored for its potential in antitumor applications. Studies have focused on synthesizing new guanylhydrazones from imidazo[2,1-b]thiazoles, revealing their ability to inhibit Complex III of the mitochondrial respiratory chain and induce apoptosis in certain cell lines (Andreani et al., 2005). Additionally, the synthesis of substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones has demonstrated the capacity to block colon adenocarcinoma HT-29 in mitosis, pointing towards its antitumor efficacy (Andreani et al., 2005).

Herbicidal and Antimicrobial Activity

Compounds derived from imidazo[2,1-b]thiazole have been synthesized for their herbicidal and antimicrobial activities. Certain imidazo[2,1-b]thiazoles demonstrated moderate post-emergence herbicidal effectiveness (Andreani et al., 1996). A series of triazoles and thiadiazoles bearing the imidazo[2,1-b]thiazole moiety also exhibited promising antimicrobial activities, including against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Wirkmechanismus

Target of Action

Similar compounds have been known to target various enzymes and receptors, influencing cellular processes .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity .

Biochemical Pathways

Based on the known effects of similar compounds, it can be inferred that the compound may influence several biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects would depend on the specific targets and pathways that the compound influences .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Eigenschaften

IUPAC Name |

imidazo[2,1-b][1,3]thiazol-5-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S.2ClH/c7-3-5-4-8-6-9(5)1-2-10-6;;/h1-2,4H,3,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEMVZXPKIPLKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(N21)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

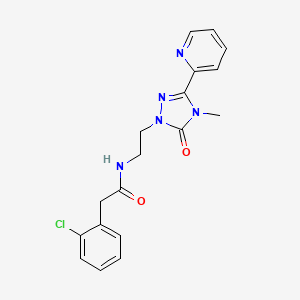

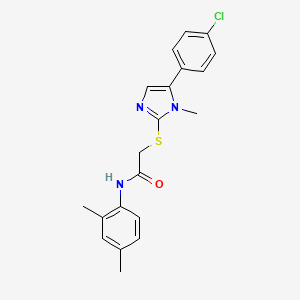

![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)

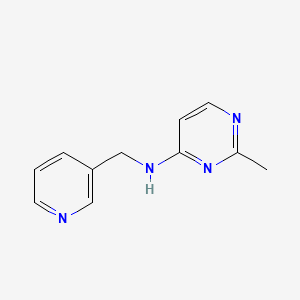

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)

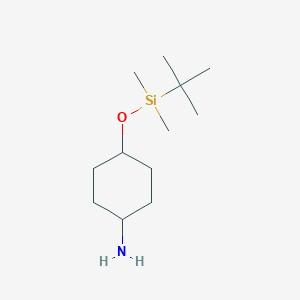

![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)

![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2502936.png)

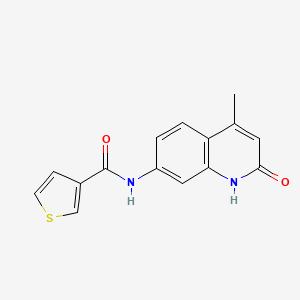

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)